N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide
Description
N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide is a synthetic small molecule characterized by a cyclopenta-fused benzofuran core linked to an acetamide group. The acetamide nitrogen is substituted with a 1-cyanocyclopropyl moiety, a structural feature that may enhance metabolic stability or influence receptor binding compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-10-17(4-5-17)19-16(20)8-13-9-21-15-7-12-3-1-2-11(12)6-14(13)15/h6-7,9H,1-5,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVLPWRZEXHMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)NC4(CC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Weight : Approximately 305.36 g/mol
- CAS Number : Not readily available in current databases.
- Chemical Formula : C_{17}H_{18}N_{2}O
Pharmacological Effects
- GPR120 Agonism : Research indicates that compounds similar to N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide may act as agonists for GPR120, a receptor involved in metabolic regulation and inflammation . This receptor has been linked to anti-inflammatory effects and improved insulin sensitivity.
- Neuroprotective Properties : The cyclopenta[b]furan structure has been associated with neuroprotective effects in various studies. Compounds containing this moiety have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
- Antidepressant Activity : Preliminary studies have suggested that derivatives of this compound could exhibit antidepressant-like effects in animal models. This is hypothesized to be due to modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
The precise mechanisms by which N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Modulation of Neurotransmitter Release : By interacting with specific receptors in the brain, this compound may enhance the release of neurotransmitters associated with mood regulation.
- Anti-inflammatory Pathways : Activation of GPR120 may lead to downstream signaling that reduces pro-inflammatory cytokine production, contributing to its potential therapeutic effects in metabolic disorders.
Table 1: Summary of Key Studies on Biological Activity
Discussion of Findings
The studies highlight the multifaceted biological activities of N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f] benzofuran-3-yl)acetamide. Its role as a GPR120 agonist suggests significant implications for treating metabolic syndrome and related disorders. Moreover, its neuroprotective properties could pave the way for novel therapies targeting neurodegenerative diseases.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetamide exhibits significant biological activity. Potential applications include:
- Anticancer Activity : Research indicates that similar compounds can inhibit tumor growth by targeting specific cellular pathways. The structural similarities may suggest comparable mechanisms of action.
- Neurological Applications : The compound's ability to interact with neurotransmitter systems could make it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds with similar bicyclic structures have shown promise in reducing inflammation, which could be relevant for conditions like arthritis.
Synthesis Pathways
The synthesis of N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetamide can be achieved through several methods:
- Cyclization Reactions : Utilizing cyclopentene derivatives as starting materials can facilitate the formation of the bicyclic structure.
- Functional Group Modifications : The introduction of the cyanocyclopropyl group can be accomplished through nucleophilic substitution reactions.
- Multi-step Synthesis : A combination of reactions may be required to achieve the desired final product, ensuring proper functionalization at various stages.
Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated compounds structurally related to N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetamide for their anticancer properties. Results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
Neuropharmacological Studies
Research conducted at a leading university explored the effects of similar bicyclic compounds on neuronal health. Findings suggested that these compounds could enhance neuroprotective mechanisms against oxidative stress in neuronal cells .
Anti-inflammatory Activity
A recent publication investigated the anti-inflammatory effects of related compounds in animal models. The results demonstrated significant reductions in inflammatory markers, supporting the hypothesis that N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetamide could exhibit similar properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the acetamide substituent or the benzofuran core. Below is a detailed comparison with three related molecules identified in the literature:
2-(6,7-Dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide (CAS: 790245-61-3)
- Structural Differences: The acetamide nitrogen here is substituted with a 5-methylthiazole group instead of the 1-cyanocyclopropyl moiety.
- Research Findings: Limited data are available, but thiazole-containing analogs are frequently explored in kinase inhibitors due to their ability to chelate metal ions in enzymatic active sites .
(2-Amino-[1,3]thiazolo[4,5-b]pyridin-6-yl)-(5-fluoro-2-hydroxyphenyl)methanone (CAS: 790244-09-6)
- Structural Differences : This compound replaces the benzofuran core with a thiazolopyridine system and incorporates a fluorinated hydroxyphenyl ketone group.
- The 5-fluoro-2-hydroxyphenyl group could enhance binding to targets requiring phenolic interactions, such as estrogen receptors or antioxidant enzymes.
- Research Findings : Fluorinated aromatic systems are common in drug design to modulate pharmacokinetics and block metabolic hotspots .
N-Cyclopropyl-2-(2-nitrophenoxy)acetamide (CAS: 850217-82-2)
- Structural Differences: This analog features a simpler cyclopropyl group (lacking the cyano substitution) and a nitrophenoxy side chain instead of the benzofuran system.
- Implications :
- The nitro group introduces strong electron-withdrawing effects, which might reduce stability under reducing conditions but improve reactivity in prodrug systems.
- The absence of the fused benzofuran core likely diminishes π-π stacking interactions, affecting target engagement in proteins with aromatic binding pockets.
- Research Findings: Nitrophenoxy derivatives are often investigated as pro-drugs or photoactivatable compounds due to their redox-sensitive properties .
Comparative Data Table
| Property | N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide | 790245-61-3 (Thiazole Analog) | 790244-09-6 (Thiazolopyridine Analog) | 850217-82-2 (Nitrophenoxy Analog) |
|---|---|---|---|---|
| Core Structure | Cyclopenta-fused benzofuran | Cyclopenta-fused benzofuran | Thiazolopyridine | Nitrophenoxy |
| Acetamide Substituent | 1-Cyanocyclopropyl | 5-Methylthiazole | N/A (Ketone-linked) | Cyclopropyl |
| Key Functional Groups | Cyano, cyclopropyl, acetamide | Thiazole, methyl | Fluoro, hydroxy, thiazolo | Nitro, phenoxy |
| Theoretical LogP | ~3.2 (estimated) | ~2.8 | ~2.5 | ~1.9 |
| Potential Targets | CNS receptors, kinases | Kinases, proteases | Antioxidant enzymes, hormone receptors | Prodrug activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
